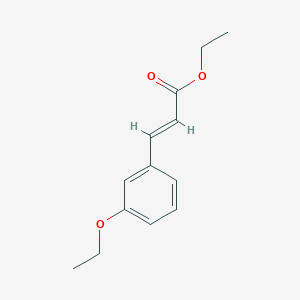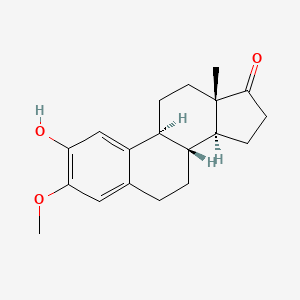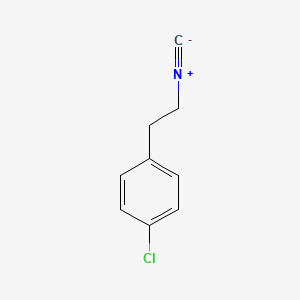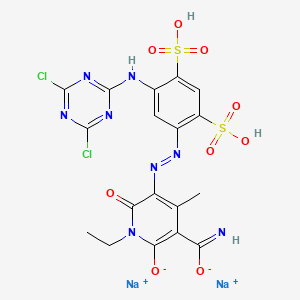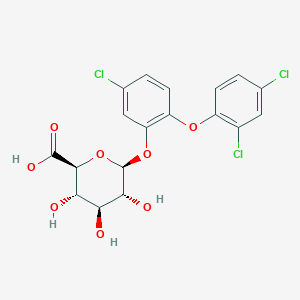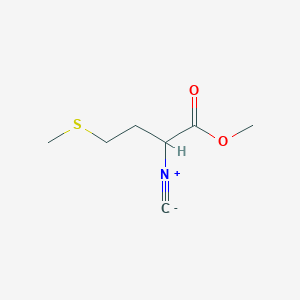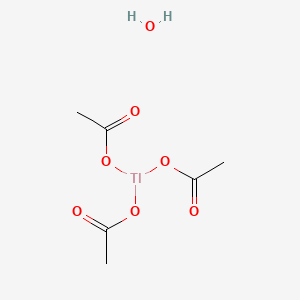
Thallium(Iii) Acetate Hydrate
Descripción general
Descripción
Thallium(III) Acetate Hydrate is a moderately water-soluble crystalline Thallium source that decomposes to Thallium oxide on heating . It has a CAS Number of 2570-63-0 and a molecular weight of 399.53 .
Synthesis Analysis
Thallium(III) Acetate Hydrate can be prepared by dissolving thallium(III) oxide in acetic acid and acetic anhydride and stirring at 80-90°C . After filtration, the solution is cooled and the product is recrystallized .Molecular Structure Analysis
The molecular structure of Thallium(III) Acetate Hydrate is complex and requires advanced techniques for accurate determination . More research is needed to fully understand its structure .Chemical Reactions Analysis
Thallium(III) Acetate Hydrate decomposes to Thallium oxide on heating . It is also known to react with acetic acid and acetic anhydride during synthesis .Physical And Chemical Properties Analysis
Thallium(III) Acetate Hydrate has a molecular weight of 399.53 g/mol . It is moderately water-soluble and decomposes to Thallium oxide on heating . More specific physical and chemical properties may require experimental determination .Aplicaciones Científicas De Investigación
Extraction and Separation : Thallium(III) acetate hydrate is used in the extraction and separation of metals. For example, it has been employed for the extraction of thallium(III) from hydrochloric acid solutions, demonstrating its effectiveness in separating thallium(III) from other metals like aluminum(III), gallium(III), and indium(III) under certain conditions (Srivastava & Rupainwar, 1965).
Catalysis in Chemical Reactions : The compound has been found to act as a catalyst in various chemical reactions. For instance, Thallium(III) chloride, closely related to thallium(III) acetate, has shown efficiency as a catalyst in acylation reactions of alcohols, phenols, and thiols, as well as in geminal diacylation of aldehydes under solvent-free conditions, providing good yields at room temperature within short times (Kadam & Kim, 2008).
Intermediate in Organic Synthesis : Thallium(III) acetate has been identified as an intermediate in the synthesis of certain organic compounds. For instance, it participates in the hydration of terminal acetylenes, leading to the formation of ketones (Uemura, Miyoshi, Okano, & Ichikawa, 1981).
Ion-Imprinted Polymer Synthesis : It has been used in the synthesis of ion-imprinted polymer (IIP) particles for the preconcentration of thallium(III) from aqueous solutions. This synthesis involves the complexation of thallium(III) ions with specific reagents, followed by thermal copolymerization, to create polymers that can selectively bind thallium(III) for extraction from solutions (Arbab-Zavar, Chamsaz, Zohuri, & Darroudi, 2010).
Solvent Extraction Processes : The use of thallium(III) acetate in solvent extraction processes has been documented, such as in the extraction of thallium(III) from NaCl/H2SO4 solution using butyl acetate in hollow-fiber membrane contactors. This process is significant for the production of radiopharmaceuticals like 201TlCl (Trtić, Vladisavljević, & Čmr, 2001).
Analytical Applications : Thallium(III) acetate has been used in analytical chemistry for the determination of microgram amounts of thallium. It forms ion-association compounds that are extractable and can be used for sensitive and precise spectrofluorimetric determinations of thallium in various materials (Pérez-Ruíz, Ortuño, & Molina, 1985).
Safety And Hazards
Propiedades
IUPAC Name |
diacetyloxythallanyl acetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTXITFTYPFDIU-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Tl](OC(=O)C)OC(=O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Tl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium(Iii) Acetate Hydrate | |
CAS RN |
62811-75-0 | |
| Record name | Thallium(III) acetate sesquihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
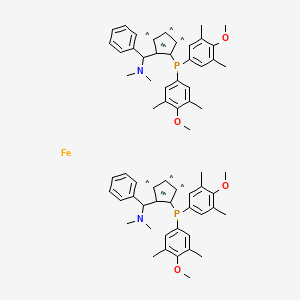
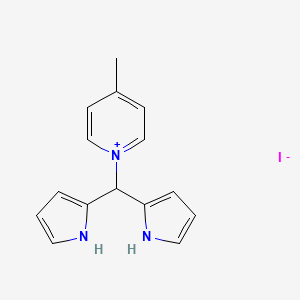
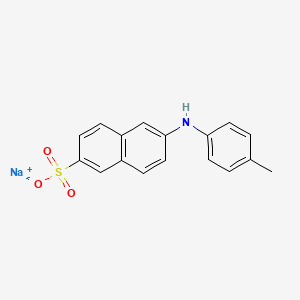
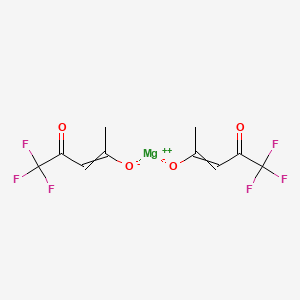
![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
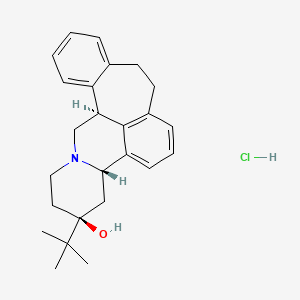
![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)
